Lipophilicity Shift: Hydrochloride Salt vs. Free Base Dictates Formulation Compatibility
The hydrochloride salt shifts the lipophilicity of the active moiety compared to the free base. The salt exhibits a computed logP of 3.26 [1], while the free base 2‑amino‑N‑cyclohexyl‑N,3‑dimethylbutanamide is predicted to have a logP of approximately 3.8 (ACD/Labs estimate, referenced in ). This ~0.5 log unit reduction translates to approximately a 3‑fold decrease in partition coefficient, enhancing aqueous solubility and facilitating dissolution in physiological buffers without the need for co‑solvents.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 3.26 (computed, Molbase) |
| Comparator Or Baseline | Free base: estimated logP ≈ 3.8 (ACD/Labs prediction) |
| Quantified Difference | ΔlogP ≈ −0.54 (~3‑fold reduction in lipophilicity) |
| Conditions | Computed partition coefficient (octanol/water); free‑base logP estimated using ACD/Labs algorithm cited in Molbase entry |
Why This Matters
Lower logP of the hydrochloride salt directly improves aqueous solubility, reducing the need for DMSO or organic co‑solvents in biological assays and simplifying formulation for in vivo studies.
- [1] Molbase. 2-Amino-N-cyclohexyl-N,3-dimethylbutanamide hydrochloride: LogP 3.2631. https://qiye.molbase.cn/ (accessed May 2026). View Source
